1-Aminoisoquinolin-8-ol
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Overview
Description
1-Aminoisoquinolin-8-ol is a nitrogen-containing heterocyclic compound that features both an amino group and a hydroxyl group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinolin-8-ol can be synthesized through several methods. One common approach involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to yield the amino compound . Another method involves the Pomeranz–Fritsch reaction, which provides an efficient route to isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of selective extraction and fractional crystallization techniques helps in isolating the desired compound from mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Aminoisoquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aminoisoquinolin-8-ol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . The compound’s ability to act as a bidentate ligand makes it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other organic compounds.
8-Aminoquinoline: Known for its antimalarial properties and used in the treatment of malaria.
Quinoline: A versatile heterocyclic compound used in the synthesis of various drugs and materials.
Uniqueness: 1-Aminoisoquinolin-8-ol is unique due to the presence of both amino and hydroxyl groups on the isoquinoline ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-aminoisoquinolin-8-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H,(H2,10,11) |
InChI Key |
KCQIALWTVHIJML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)N |
Origin of Product |
United States |
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